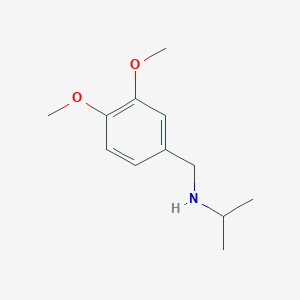
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Descripción general
Descripción
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- (BMDM) is a synthetic organic compound belonging to the family of benzenemethanamines. BMDM is a derivative of benzenemethanamine, a compound that has been extensively studied in the field of organic chemistry. BMDM has been used in various scientific research applications, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, is involved in a variety of scientific research applications, particularly in the synthesis of complex molecules. For instance, the synthesis of (±)-Glaucine and (±)-Neospirodienone via an efficient one-pot Bischler–Napieralski reaction demonstrates the versatility of derivatives of Benzenemethanamine in organic chemistry. This process entails the condensation of 3,4-dimethoxybenzeneethanamine with various benzeneacetic acids, followed by reduction to produce a series of tetrahydroisoquinolines, highlighting the compound's role in synthesizing medically relevant molecules (Huang et al., 2004).
Pharmacological Research
In pharmacological contexts, derivatives of Benzenemethanamine are explored for their potential in creating novel therapeutic agents. The synthesis of a medical intermediate molecule, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, exemplifies ongoing research into compounds for treating psychotic and schizophrenic psychosis. This research signifies the compound's importance in developing new psychiatric medications (Zhimin, 2003).
Anti-tumor Potential
Moreover, the exploration of novel anti-tumor agents such as Dimethoxydop-NU, synthesized from 3,4-dimethoxy-phenethylamine (a related compound), underscores the potential applications of Benzenemethanamine derivatives in oncology. This compound has shown significant tumor regression effects in murine models, pointing to the broader therapeutic possibilities of Benzenemethanamine derivatives in cancer treatment (Mukherjee et al., 2007).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXOWMROZVRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354510 | |
| Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
CAS RN |
101825-11-0 | |
| Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



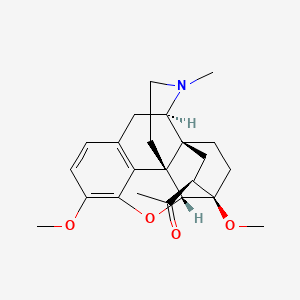
![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)
![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
![Anthra[2,3-a]coronene](/img/structure/B1615418.png)
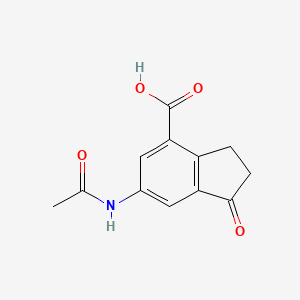


![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
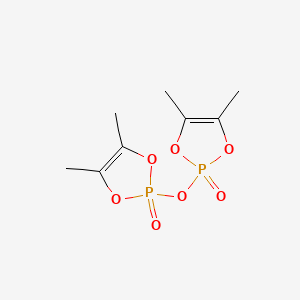
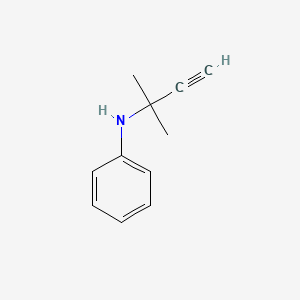
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)


